molecular formula C5H2BBrF4KN B13806152 Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate CAS No. 1150654-62-8

Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate

Cat. No.: B13806152
CAS No.: 1150654-62-8
M. Wt: 281.89 g/mol
InChI Key: YINDAQQRBHWELM-UHFFFAOYSA-N
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Description

Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate is a versatile organoboron reagent designed for constructing complex heterobiaryl structures via Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its core value lies in its dual functionality: the bromo and fluoro substituents on the pyridine ring provide distinct sites for regioselective metalation and subsequent functionalization, while the trifluoroborate group offers a stable, air- and moisture-tolerant handle for cross-coupling. This stability circumvents the protodeboronation issues common with traditional 2-pyridylboronic acids, making it a more reliable synthetic intermediate . This reagent is particularly valuable in medicinal and agrochemical research for the synthesis of substituted heterobiaryls, which are privileged scaffolds in many biologically active molecules . The strategic halogen pattern allows for sequential cross-coupling; the trifluoroborate group can first participate in a Suzuki-Miyaura reaction with various (hetero)aryl halides using catalytic systems like Pd(OAc)2 and SPhos . Following this, the remaining bromine atom can be leveraged in further transformations, such as a second cross-coupling or amination, to build molecular complexity. The fluorine atom can serve as a metabolic blocker, a modulator of electronic properties, or a leaving group for nucleophilic aromatic substitution. As an organotrifluoroborate, it benefits from easy purification and generates innocuous inorganic byproducts upon coupling, streamlining the synthetic workflow . This compound is intended for use in specialized chemical synthesis and is strictly for professional research applications in laboratory settings.

Properties

CAS No.

1150654-62-8

Molecular Formula

C5H2BBrF4KN

Molecular Weight

281.89 g/mol

IUPAC Name

potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide

InChI

InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1

InChI Key

YINDAQQRBHWELM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Preparation Methods of Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate

General Synthetic Strategy

The synthesis of this compound typically involves the transformation of a halogenated pyridine precursor into the corresponding trifluoroborate salt. The key step is the introduction of the trifluoroborate group, often achieved by converting a boronic acid or boronate ester intermediate into the trifluoroborate via treatment with potassium hydrogen fluoride (KHF2).

Detailed Synthetic Routes

From Halogenated Pyridine via Boronic Acid Intermediate
  • Step 1: Preparation of Boronic Acid or Boronate Ester

    Starting from 6-bromo-3-fluoropyridine, lithiation or metalation (e.g., via lithium diisopropylamide (LDA) or n-butyllithium) at the 2-position is performed under low temperatures (0 °C or below) to generate the corresponding organolithium intermediate.

  • Step 2: Borylation

    The organolithium intermediate is then treated with a boron source such as bis(pinacolato)diboron or boronic acid derivatives to form the 2-borylated pyridine intermediate (boronic acid or boronate ester).

  • Step 3: Conversion to Potassium Trifluoroborate

    The boronic acid or ester is treated with an aqueous solution of potassium hydrogen fluoride (KHF2), typically in excess (e.g., 6 equivalents), to convert it into the potassium trifluoroborate salt. This step is usually carried out at room temperature or slightly elevated temperatures, yielding the stable trifluoroborate compound.

Alternative Synthetic Approaches

  • Trimethyltin Route

    Earlier methods involved the use of organostannane intermediates, where trimethyltin derivatives of the pyridine were reacted with trifluoroborane and potassium fluoride to form trifluoroborate salts. However, this method is less favored due to the toxicity of organostannanes and instability of organodihaloboranes.

  • Direct Borylation under Flow Chemistry

    Recent advances in flow chemistry allow palladium-catalyzed borylation of halogenated pyridines directly under continuous flow conditions, followed by in-line conversion to trifluoroborates. This method offers improved safety, scalability, and reaction control.

Analytical and Purification Data

Potassium organotrifluoroborates are crystalline solids, stable to air and moisture, and typically soluble in polar solvents such as methanol, acetonitrile, and water, but insoluble in non-polar solvents like dichloromethane.

  • NMR Characterization

    • ^11B NMR shows a quartet pattern around -2.5 to 7 ppm relative to BF3·Et2O.
    • ^19F NMR exhibits a quartet around -160 to -130 ppm relative to CFCl3.
  • Purification

    The crude trifluoroborate salts are purified by standard flash chromatography or recrystallization. Removal of residual bases such as 2,6-lutidine can be accomplished by vacuum drying before purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Notes References
Organolithium borylation + KHF2 conversion 6-bromo-3-fluoropyridine n-BuLi or LDA, bis(pinacolato)diboron, KHF2 (aq) Low temp lithiation, room temp borylation, KHF2 treatment Good to excellent yields; functional group tolerant; scalable
Organostannane route Trimethyltin derivatives BF3·etherate, KF Sequential treatment, toxic reagents Less favored due to toxicity and instability
Flow chemistry borylation Halogenated pyridines Pd catalyst, bis(pinacolato)diboron Continuous flow, 60-80 °C High regioselectivity, improved safety, scalable

In-Depth Research Findings

  • The use of potassium hydrogen fluoride (KHF2) as a fluorinating agent to convert boronic acids to trifluoroborates is now the standard due to its mildness and lower toxicity compared to earlier methods involving organostannanes and KF.

  • The trifluoroborate group acts as a protecting group for boronic acids, offering enhanced stability to air and moisture, and allowing long-term storage without degradation.

  • Functional group tolerance is high; for example, silyl-protected groups survive the KHF2 treatment, expanding the scope of compatible substrates.

  • Flow chemistry methods have been developed to enable rapid and efficient synthesis of trifluoroborate salts from halogenated pyridines, including fluoropyridines, with high regioselectivity and yields ranging from 65% to 90%.

  • Analytical techniques such as ^11B and ^19F NMR are reliable for confirming the formation and purity of trifluoroborate salts.

Scientific Research Applications

Synthetic Applications

1.1. Cross-Coupling Reactions
Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to the synthesis of various biaryl compounds. The trifluoroborate moiety enhances the stability and reactivity of the compound, making it an excellent candidate for generating complex molecular architectures.

Table 1: Summary of Cross-Coupling Reactions Using this compound

Reaction TypeCoupling PartnersYield (%)Reference
Suzuki-MiyauraAryl halide + Boronic acid85-95
BorylationAryl halide + B2(pin)280-90
Direct arylationAryl trifluoroborate75-88

Pharmaceutical Applications

2.1. Drug Development
The compound has been employed in the synthesis of various therapeutic agents. For instance, its use in synthesizing polycyclic ether-benzopyrans has shown promise in inhibiting Leishmania growth, a significant concern in tropical medicine due to the limited treatment options available for leishmaniasis. The compound's ability to facilitate complex molecular formations is crucial for developing new drugs with enhanced efficacy and reduced side effects .

Case Study: Synthesis of Polycyclic Ether-Benzopyrans
In a study aimed at discovering new therapeutic compounds against Leishmania, this compound was used in a Suzuki-Miyaura cross-coupling reaction to construct a library of polycyclic ether-benzopyrans. The resulting compounds were tested for their inhibitory effects on Leishmania tarentolae, showing significant activity and potential for further development into effective treatments .

Material Science Applications

3.1. Development of Functional Materials
The compound is also being explored for its role in creating functional materials, particularly in the field of organic electronics and photonics. Its unique electronic properties due to the trifluoroborate group can be leveraged to develop materials with specific optical and electronic characteristics.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Potassium Trifluoroborate Derivatives

Compound Name (CAS) Molecular Formula Substituents (Position) Structural Similarity Score Key Applications/Reactivity
This compound (1189097-43-5) C₅H₃BBrF₃N Br (6), F (3), BF₃K (2) Reference (1.00) Cross-coupling, medicinal chemistry
Potassium trifluoro(6-fluoropyridin-3-yl)borate (1111732-94-5) C₅H₃BF₄KN F (6), F (3), BF₃K (3) 0.71 Electron-deficient coupling partners
Potassium (6-chloropyridin-3-yl)trifluoroborate (1235099-38-3) C₅H₃BClF₃KN Cl (6), BF₃K (3) 0.69 Lower reactivity in aryl couplings vs. bromo analogs
Potassium (2-chloropyridin-3-yl)trifluoroborate (1201899-19-5) C₅H₃BClF₃KN Cl (2), BF₃K (3) 0.68 Altered regioselectivity in cross-couplings
Potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate (N/A) C₇H₇BBrF₃NO₂K Br (5), OEt (2), BF₃K (3) N/A Enhanced steric hindrance reduces reaction rates

Reactivity and Electronic Effects

  • Halogen Influence : Bromine at the 6-position (target compound) confers higher reactivity in cross-couplings compared to chloro analogs (e.g., CAS 1235099-38-3) due to weaker C-Br bonds and better leaving-group ability . Fluorine at the 3-position stabilizes the pyridine ring via electron-withdrawing effects, reducing undesired side reactions .
  • Borate Position : Derivatives with trifluoroborate at the 3-position (e.g., CAS 1111732-94-5) exhibit distinct electronic profiles, as fluorine substituents alter π-backbonding interactions with catalysts .
  • Steric Modifications : Ethoxy-substituted analogs (e.g., potassium 5-bromo-2-ethoxypyridine-3-trifluoroborate) introduce steric bulk, slowing transmetalation steps in palladium-catalyzed reactions .

Biological Activity

Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate (CAS: 1150654-62-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in the context of parasitic infections and its chemical properties.

This compound has the molecular formula C5H2BBrF4KNC_5H_2BBrF_4KN and a molar mass of 281.88 g/mol. It is characterized by the presence of a trifluoroborate group, which enhances its reactivity in various chemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly against certain parasites. The following sections detail its effects based on various studies.

In Vitro Studies

In vitro evaluations have demonstrated that this compound can inhibit the growth of Leishmania tarentolae, a model organism for studying leishmaniasis. The following table summarizes key findings from these studies:

Study Compound Tested Effect Observed Concentration (µM) Significance (p-value)
This compoundInhibition of cell viability10, 20, 40, 80p < 0.05
Control (DMSO)No significant effectN/AN/A

The compound appears to affect cellular pathways related to nitric oxide production and secreted acid phosphatase (SAP) activity. Studies have shown that exposure to this compound leads to increased SAP activity in treated cells compared to controls, indicating a potential mechanism for its antiparasitic effects .

Case Studies

A notable study investigated the effectiveness of this compound in a multi-dose regimen against Leishmania species. Results indicated that:

  • Early Inhibitory Effects : Initial exposure resulted in significant reductions in cell viability within the first two days.
  • Recovery Phase : Following initial exposure, cells showed some recovery, suggesting the need for sustained dosing to maintain efficacy .

Conclusion and Future Directions

This compound demonstrates promising biological activity with potential applications in treating parasitic infections like leishmaniasis. Future research should focus on:

  • Mechanistic Studies : Further elucidation of its action pathways.
  • In Vivo Evaluations : Assessing efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

The compound's unique structural features and biological properties position it as a candidate for further investigation in drug development against parasitic diseases.

Q & A

Basic: What are the recommended handling and storage protocols for Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate?

Methodological Answer:
This compound requires strict safety measures due to its acute toxicity (oral, skin, and eye hazards). Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhaling dust .
  • Storage: Keep in airtight containers at 2–8°C to prevent moisture absorption and decomposition .
  • Emergency Procedures: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For eye exposure, use an eyewash station .

Basic: What synthetic routes are employed to prepare this compound?

Methodological Answer:
The synthesis typically involves:

Borylation of Halopyridines: React 6-bromo-3-fluoropyridine with a boron trifluoride reagent (e.g., BF₃·OEt₂) in anhydrous THF under nitrogen .

Potassium Exchange: Treat the intermediate with potassium hydroxide or KHF₂ to form the trifluoroborate salt .

Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by NMR and mass spectrometry .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Methodological Answer:
Optimization involves:

  • Catalyst Selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl chlorides. Catalyst loading (0.5–2 mol%) impacts yield .
  • Solvent Systems: Employ mixed solvents (e.g., dioxane/water, 4:1) to enhance solubility. Microwave-assisted heating (80–100°C, 1–2 hours) improves reaction efficiency .
  • Base Screening: Test K₂CO₃ or Cs₂CO₃ to neutralize HBF₄ byproducts, which can inhibit catalysis .

Advanced: What analytical techniques characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR (CDCl₃) shows a single peak at −140 to −145 ppm for the BF₃ group. ¹H NMR confirms bromine and fluorine substitution on the pyridine ring .
  • Mass Spectrometry: High-resolution ESI-MS detects the molecular ion [M−K]⁻ at m/z 255–260 .
  • Elemental Analysis: Verify boron and fluorine content (±0.3% deviation) to assess purity .

Basic: What physicochemical properties influence its reactivity?

Methodological Answer:
Critical properties include:

  • Solubility: Low in water (<5 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).
  • Thermal Stability: Decomposes above 150°C, requiring low-temperature storage .
  • Hygroscopicity: Moisture-sensitive; store with desiccants to prevent hydrolysis .

Advanced: How do solvent and catalyst systems affect its stability in cross-coupling?

Methodological Answer:

  • Solvent Effects: Protic solvents (e.g., ethanol) accelerate hydrolysis, reducing yield. Anhydrous dioxane minimizes degradation .
  • Catalyst Compatibility: Bulky ligands (e.g., SPhos) stabilize Pd(0) intermediates, preventing deactivation by bromide byproducts .
  • Contradictory Data Resolution: If reactivity varies between studies, systematically test solvent/base combinations and monitor reaction progress via TLC .

Advanced: What strategies address contradictory data in its reactivity across solvent systems?

Methodological Answer:

  • Control Experiments: Compare identical substrates in DMF vs. THF to isolate solvent effects.
  • Isolation of Byproducts: Use column chromatography to identify hydrolyzed or dimerized species.
  • Computational Modeling: DFT calculations predict solvent interactions with the trifluoroborate group, guiding solvent selection .

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